Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate
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Description
Scientific Research Applications
Antituberculosis Activity
A study involving the synthesis of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to the mentioned chemical, revealed promising antituberculosis activity. These compounds were evaluated using the Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. Among these, a specific compound demonstrated notable activity against Mycobacterium tuberculosis, highlighting the potential of such chemicals in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).
Synthesis of Pyrimidine Derivatives
Another research effort focused on synthesizing pyrimidine derivatives through reactions involving compounds structurally similar to the chemical . These derivatives have been explored for various biological applications, demonstrating the versatility of this compound class in synthesizing bioactive molecules (E. Paronikyan et al., 2016).
Catalytic Applications in Organic Synthesis
Further research has explored the use of related compounds in catalyzing organic synthesis reactions. For instance, the ethyl ester derivatives of piperidine-carboxylates have been used in phosphine-catalyzed [4 + 2] annulations, resulting in highly functionalized tetrahydropyridines. This demonstrates the potential of such compounds in facilitating complex organic transformations (Xue-Feng Zhu et al., 2003).
Development of Anticancer Agents
Another study involved the synthesis of novel pyrazolopyrimidines derivatives, including those structurally related to Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate, which were evaluated for their anticancer and anti-5-lipoxygenase activities. This highlights the compound's relevance in the development of new therapeutic agents targeting cancer and inflammation (A. Rahmouni et al., 2016).
properties
IUPAC Name |
ethyl 4-[[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O4/c1-3-19-5-7-22(8-6-19)35-24-17-23(27-18-28-24)30-13-9-20(10-14-30)25(32)29-21-11-15-31(16-12-21)26(33)34-4-2/h5-8,17-18,20-21H,3-4,9-16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUIBVUGPSABNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate |
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